

ENPP1-IN-17 cross-cancer efficacy validation

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Compound Focus: Enpp-1-IN-17

Cat. No.: S12865058

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Overview of ENPP1 Inhibitors in Development

The following table consolidates information on several ENPP1 inhibitors reported in recent scientific literature. Please note that "ENPP1-IN-17" is not specifically detailed in the available sources.

Inhibitor Name	Type / Key Feature	Reported Potency (IC ₅₀)	Key Characteristics & Experimental Evidence
STF-1623 [1]	Small Molecule	0.6 nM (human); 0.4 nM (mouse) [1]	Ultralong tumor residence time; synergizes with anti-PD-1 and radiotherapy in multiple syngeneic mouse models (e.g., EMT6, MC38) [1].
ISM5939 [2]	Small Molecule (AI-designed)	Information not specified in results	Orally bioavailable; shows synergy with anti-PD-1 therapy and chemotherapy in murine models; designed for high selectivity [2].
Candidate Antibodies (e.g., 17, 3G12) [3]	Monoclonal Antibodies (as basis for ADCs, CAR-Ts, etc.)	High affinity (specific values not listed)	Developed into Antibody-Drug Conjugates (ADCs) and T-cell engagers; shown to potently kill ENPP1-expressing cells (e.g., HepG2) <i>in vitro</i> [3].

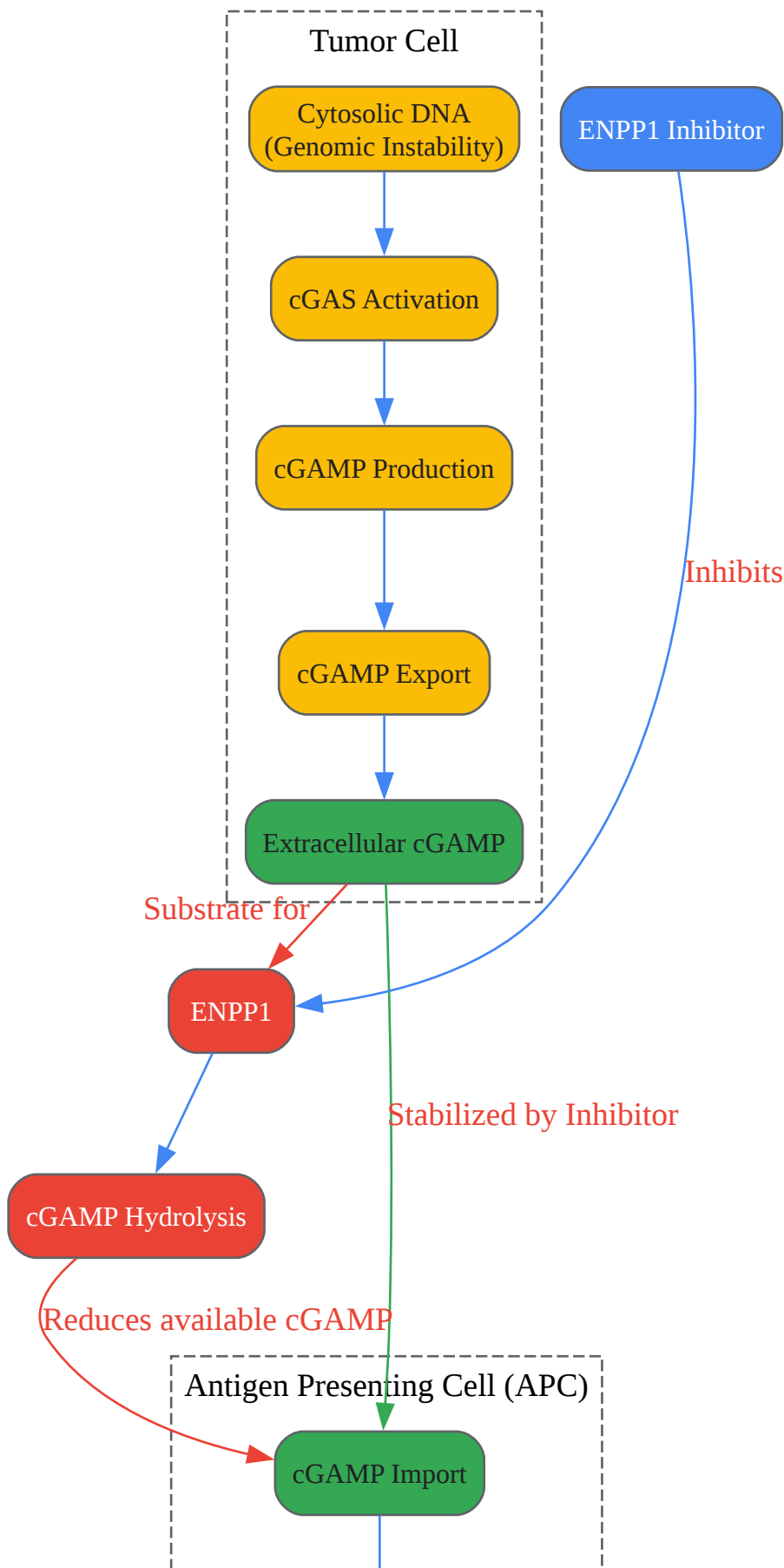
Experimental Models and Protocols for Validation

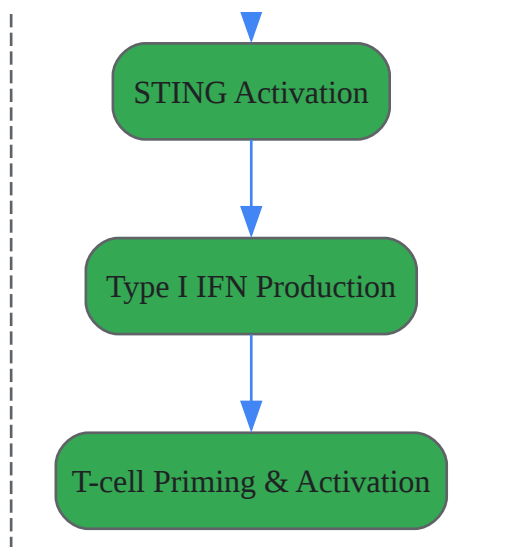
The efficacy of these inhibitors is typically validated through a combination of *in vitro* and *in vivo* studies. Below is a summary of common methodologies cited in the research [1] [3] [2]:

- In Vitro Models
 - **Cell Lines:** Experiments are performed on a panel of human and murine cancer cell lines (e.g., hepatoma HepG2, breast cancer EMT6, colon cancer MC38) with varying levels of ENPP1 expression.
 - **Binding and Potency Assays:** Surface plasmon resonance (SPR) is used to determine binding affinity and dissociation rates. Enzymatic inhibition assays (IC₅₀) measure the compound's ability to block ENPP1's hydrolysis of cGAMP.
- In Vivo Models
 - **Syngeneic Mouse Models:** These are the primary models for testing efficacy (e.g., EMT6 breast cancer, MC38 colon adenocarcinoma, 4T1 breast cancer). Mice are inoculated with tumor cells, and inhibitors are administered either as a monotherapy or in combination with other agents.
 - **Combination Therapies:** A key focus is on combining ENPP1 inhibitors with:
 - **Immune Checkpoint Inhibitors** (e.g., anti-PD-1, anti-PD-L1 antibodies).
 - **DNA-Damaging Agents** (e.g., chemotherapy).
 - **Radiotherapy (Ionizing Radiation).**
 - **Pharmacokinetics/Pharmacodynamics (PK/PD):** Studies measure drug concentration in serum and tumor tissue over time, target engagement (by measuring tumor cGAMP levels), and downstream immune effects (e.g., IFN- γ production).

ENPP1 Signaling Pathway and Inhibitor Mechanism

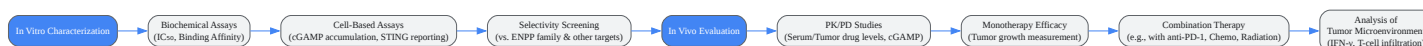
The following diagram illustrates the role of ENPP1 in the tumor microenvironment and how its inhibition activates anti-tumor immunity. The DOT code for generating this diagram is provided below.





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The corresponding workflow for the key experiments used to validate an ENPP1 inhibitor is outlined in the diagram below.



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How to Proceed with Your Comparison

Since direct data on ENPP1-IN-17 is not available in the current search, I suggest the following steps to gather the information you need:

- **Refine Your Search:** The term "ENPP1-IN-17" may be an internal compound code from a specific pharmaceutical company or research institution. Try searching for this exact term on **professional scientific databases** like PubMed, Google Scholar, or Scopus.
- **Check Patent Filings:** Information on early-stage drug candidates is often disclosed in patent applications. Searching the USPTO, WIPO, or EPO patent databases could yield detailed chemical structures and biological data.
- **Consult Specific Sources:** The most relevant information for your guide likely resides in the primary research articles for each inhibitor, such as the preprint for STF-1623 [1] or the Nature Communications article for ISM5939 [2].

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